Kif15-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

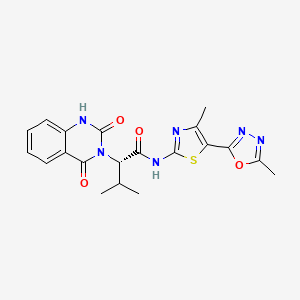

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methyl-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVKUJISCPKSER-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102650 | |

| Record name | (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672926-33-9 | |

| Record name | (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672926-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1,4-Dihydro-α-(1-methylethyl)-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thiazolyl]-2,4-dioxo-3(2H)-quinazolineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kif15-IN-2: A Technical Guide to its Function as a Mitotic Kinesin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kif15-IN-2 is a small molecule inhibitor targeting the mitotic kinesin Kif15 (Kinesin-12). Kif15 is a crucial motor protein involved in the assembly and maintenance of the bipolar mitotic spindle, a complex cellular machine responsible for the accurate segregation of chromosomes during cell division. While Kif15 is often redundant in the presence of the primary mitotic kinesin Eg5, it becomes essential for cell division when Eg5 function is compromised. This functional redundancy makes Kif15 a compelling target for anticancer therapies, particularly in the context of resistance to Eg5 inhibitors. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, available quantitative data for related compounds, and detailed protocols for key experimental assays.

Introduction to Kif15 Function

Kif15 is a plus-end-directed microtubule motor protein that plays a critical role in mitosis.[1] Its primary functions include:

-

Spindle Assembly and Maintenance: Kif15 contributes to the establishment and maintenance of the bipolar spindle by cross-linking and sliding microtubules.[2][3]

-

Centrosome Separation: It generates outward forces that push the spindle poles apart, ensuring proper chromosome alignment at the metaphase plate.[2][3]

-

Redundancy with Eg5: Kif15 can compensate for the loss of Eg5 function, another key mitotic kinesin.[4] This redundancy is a known mechanism of resistance to Eg5-targeting cancer therapies.

The inhibition of Kif15, therefore, represents a strategic approach to disrupt cell division, especially in cancer cells that have developed resistance to other antimitotic agents.

This compound: A Selective Inhibitor of Kif15

Data Presentation: Inhibitory Activity of Kif15-IN-1

| Compound | Assay Type | Target | IC50 | Reference |

| Kif15-IN-1 | Microtubule Gliding Assay | Kif15 | 1.72 µM | [7] |

| Kif15-IN-1 | Microtubule Gliding Assay | Kif15 | ~1.1 µM | [8] |

| Kif15-IN-1 | Cell Viability Assay | HeLa Cells | Not specified | [8] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Signaling Pathways and Experimental Workflows

Mitotic Spindle Assembly Pathway

The formation of a bipolar spindle is a complex process involving multiple kinesin motor proteins. The following diagram illustrates the roles of Eg5 and Kif15 in this pathway and the point of intervention for their respective inhibitors.

Caption: Simplified signaling pathway of mitotic spindle assembly highlighting the roles of Eg5 and Kif15.

Experimental Workflow for Kif15 Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel Kif15 inhibitor like this compound.

Caption: A standard experimental workflow for the characterization of a Kif15 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times for this compound may need to be empirically determined.

In Vitro Microtubule Gliding Assay

This assay measures the ability of motor proteins, such as Kif15, to move microtubules along a glass surface. Inhibition of this movement is a direct measure of the inhibitor's efficacy.

Materials:

-

Purified, recombinant Kif15 protein

-

Taxol-stabilized, fluorescently labeled microtubules

-

Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Casein solution (for blocking)

-

Microscope slides and coverslips

-

Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

-

Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip.

-

Motor Adsorption: Introduce a solution of Kif15 protein into the chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

-

Blocking: Wash the chamber with motility buffer and then introduce a casein solution to block non-specific binding sites. Incubate for 5 minutes.

-

Inhibitor Incubation: Wash the chamber again with motility buffer. Introduce the desired concentration of this compound (diluted in motility buffer containing ATP) and incubate for 10 minutes. A range of concentrations should be tested to determine the IC50. A DMSO control should be run in parallel.

-

Microtubule Introduction: Introduce the fluorescently labeled microtubules into the chamber.

-

Imaging: Place the slide on the microscope stage and record time-lapse movies of microtubule movement.

-

Data Analysis: Track the movement of individual microtubules to determine their velocity. The percentage of inhibition is calculated by comparing the velocities in the presence of this compound to the DMSO control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, or an Eg5 inhibitor-resistant line)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control. Plot the results to determine the GI50 (concentration for 50% growth inhibition). A study on Kif15-IN-1 in MDA-MB231 and MCF7 breast cancer cell lines used concentrations ranging from 10-100 µM.[6]

Conclusion

This compound is a valuable research tool for studying the role of the mitotic kinesin Kif15 in cell division. Its ability to inhibit Kif15 function provides a means to probe the intricacies of mitotic spindle assembly and to explore novel therapeutic strategies for cancers that exhibit resistance to other antimitotic drugs. While quantitative data for this compound itself is limited in the public literature, the information available for the related compound Kif15-IN-1, along with the detailed experimental protocols provided herein, offers a solid foundation for researchers to effectively utilize and characterize this inhibitor in their studies. Further investigation is warranted to fully elucidate the specific inhibitory profile and cellular effects of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Role of KIF15 in Cell Cycle Progression and the Therapeutic Potential of its Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kinesin family member 15 (KIF15) is a crucial motor protein that plays a pivotal role in the successful execution of mitosis. Its function is particularly critical for the formation and maintenance of the bipolar spindle, a microtubule-based structure essential for accurate chromosome segregation. Due to its significance in cell division, KIF15 has emerged as an attractive target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the role of KIF15 in the cell cycle, the mechanism of action of its inhibitors, and the experimental protocols used to characterize these compounds. While specific data for Kif15-IN-2 is not extensively available in the public domain, this document synthesizes the current understanding of KIF15 and its inhibition by other small molecules, offering a comprehensive resource for researchers and drug developers in the field of oncology.

The Role of KIF15 in the Cell Cycle

KIF15, also known as Kinesin-12 or HKLP2, is a plus-end directed microtubule motor protein that is expressed during mitosis.[1] Its primary function is to ensure the proper formation and maintenance of the bipolar mitotic spindle, which is responsible for segregating chromosomes into two daughter cells.

1.1. Spindle Assembly and Maintenance:

During the early stages of mitosis, KIF15 collaborates with another motor protein, Kinesin-5 (Eg5), to drive the separation of centrosomes and establish a bipolar spindle.[2][3] KIF15 achieves this by cross-linking and sliding antiparallel microtubules, generating an outward force that pushes the spindle poles apart.[1][4] While Eg5 is considered the primary motor for this process, KIF15 plays a crucial, partially redundant role.[2][4] In cells where Eg5 is inhibited, KIF15 can compensate to a significant extent, allowing for the formation of a functional bipolar spindle and successful cell division.[2][5] This compensatory mechanism is a key consideration in the development of anti-mitotic drugs targeting Eg5, as it can lead to therapeutic resistance.

1.2. Chromosome Segregation:

By maintaining the integrity of the bipolar spindle, KIF15 is indirectly essential for accurate chromosome segregation.[3] A stable spindle ensures that sister chromatids are properly attached to microtubules from opposite poles and are pulled apart to the developing daughter cells during anaphase. Disruption of KIF15 function can lead to spindle defects, chromosome missegregation, and ultimately, cell cycle arrest or apoptosis.[3]

1.3. Interaction with TPX2:

The localization and activity of KIF15 are regulated by other proteins, most notably TPX2 (Targeting Protein for Xklp2).[1] TPX2 is a microtubule-associated protein that is required for the localization of KIF15 to the mitotic spindle.[6] The interaction between KIF15 and TPX2 is crucial for the proper cross-linking and sliding of microtubules during spindle formation.[1]

Mechanism of Action of KIF15 Inhibitors

Small molecule inhibitors of KIF15, such as Kif15-IN-1, typically function by targeting the motor domain of the protein. By binding to this domain, they interfere with its ATPase activity and its ability to move along microtubules. This inhibition disrupts the essential functions of KIF15 in mitosis, leading to:

-

Monopolar Spindle Formation: In the absence of functional KIF15, particularly when Eg5 is also inhibited, the outward forces required for centrosome separation are diminished. This often results in the formation of monopolar spindles, where the chromosomes are arranged around a single spindle pole.

-

Cell Cycle Arrest: The formation of a defective spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are properly attached to the spindle. This arrest prevents the cell from proceeding to anaphase with misaligned chromosomes.

-

Apoptosis: Prolonged cell cycle arrest due to irreparable spindle defects can trigger programmed cell death, or apoptosis. This is a common outcome for cancer cells treated with effective KIF15 inhibitors.[3]

Quantitative Data for KIF15 and its Inhibitors

Table 1: Motility Properties of Human KIF15 Motor Protein

| Parameter | Value | Conditions | Reference |

| Step Size | 8.2 nm | Single-molecule optical trapping | [7] |

| Stall Force | ~5 pN | Single-molecule optical trapping | [7] |

| Microtubule Gliding Velocity | 0.059 ± 0.029 µm/s | In vitro gliding assay | [8] |

| Processivity | Less processive than Eg5 | Single-molecule analysis | [9] |

Table 2: In Vitro Activity of KIF15 Inhibitors

| Inhibitor | Assay Type | IC50 Value | Reference |

| Kif15-IN-1 | Microtubule Gliding Assay | 1.72 µM | [2] |

| GW108X | ATPase Assay | 0.82 µM | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the function of KIF15 and the efficacy of its inhibitors.

4.1. Microtubule Gliding Assay

This assay is used to measure the ability of motor proteins like KIF15 to move microtubules along a surface.

-

Principle: KIF15 protein is adhered to a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of the microtubules is observed and quantified using fluorescence microscopy.

-

Protocol:

-

Coat a flow cell with anti-His antibody to capture His-tagged KIF15.

-

Introduce purified, His-tagged KIF15 protein into the flow cell and allow it to bind.

-

Add a solution containing fluorescently labeled microtubules, ATP, and the KIF15 inhibitor at various concentrations.

-

Observe microtubule movement using time-lapse fluorescence microscopy.

-

Analyze the velocity of microtubule gliding. The concentration of inhibitor that reduces the velocity by 50% is the IC50.

-

4.2. ATPase Activity Assay

This assay measures the rate at which KIF15 hydrolyzes ATP, which is essential for its motor function.

-

Principle: The ATPase activity of KIF15 is coupled to an enzymatic reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). The effect of an inhibitor on this activity is then measured.

-

Protocol:

-

Purify the KIF15 motor domain.

-

In a microplate, combine the KIF15 motor domain, microtubules (to stimulate activity), ATP, and the inhibitor at various concentrations.

-

Add the components of a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase with NADH).

-

Monitor the change in NADH absorbance at 340 nm over time. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

Calculate the IC50 value from the dose-response curve.

-

4.3. Cell Viability and Apoptosis Assays

These assays determine the effect of KIF15 inhibitors on cancer cell proliferation and survival.

-

Principle: Cancer cells are treated with the KIF15 inhibitor, and changes in cell number, metabolic activity, or markers of apoptosis are measured.

-

Protocol (Cell Viability - MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the KIF15 inhibitor for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the percentage of viable cells relative to an untreated control.

-

-

Protocol (Apoptosis - Annexin V Staining):

-

Treat cells with the KIF15 inhibitor as described above.

-

Harvest the cells and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye (e.g., propidium iodide).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of KIF15 in Mitosis

Caption: The role of KIF15 in mitotic spindle formation and the consequences of its inhibition.

Experimental Workflow for Assessing a KIF15 Inhibitor

Caption: A typical workflow for the preclinical evaluation of a novel KIF15 inhibitor.

References

- 1. KIF15 - Wikipedia [en.wikipedia.org]

- 2. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The crystal structure and biochemical characterization of Kif15: a bifunctional molecular motor involved in bipolar spindle formation and neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinesin-12 Kif15 targets kinetochore-fibers through an intrinsic two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Discovery and Synthesis of Kif15-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Kif15-IN-2, a notable inhibitor of the mitotic kinesin Kif15. This document details the scientific background, experimental protocols, and key data associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Role of Kif15 in Mitosis and as a Therapeutic Target

Kinesin family member 15 (Kif15), also known as Kinesin-12 or HKLP2, is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle.[1][2] During cell division, Kif15 works in concert with another mitotic kinesin, Eg5 (Kinesin-5), to establish and maintain the separation of spindle poles.[3] Notably, Kif15 can compensate for the loss of Eg5 function, a mechanism that has been implicated in the development of resistance to Eg5 inhibitors in cancer therapy.[3][4] This functional redundancy makes Kif15 an attractive therapeutic target, particularly for overcoming resistance to Eg5-targeted cancer drugs. The inhibition of Kif15 is being explored as a strategy to induce mitotic arrest and subsequent apoptosis in proliferating cancer cells.

Discovery of this compound: A Quinazolinedione Derivative

This compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of Kif15. The core of this discovery process is outlined in the patent "Preparation of quinazolinediones as Kif15 kinesin inhibitors for treating cellular proliferative disorders" (US 20040053948 A1).[2][5][6] This patent describes a class of quinazolinedione derivatives with potential as anti-proliferative agents. This compound is identified as "Compound 14" within this patent.[6]

It is important to distinguish this compound from a closely related compound, Kif15-IN-1. While both are quinazolinedione-based Kif15 inhibitors and are often referenced in similar contexts, they are distinct chemical entities with different molecular formulas and CAS numbers.

-

Kif15-IN-1: CAS 672926-32-8, Formula C20H22N4O5S[1][5][7][8][9]

-

This compound: CAS 672926-33-9, Formula C20H20N6O4S[2][6][10][11]

The discovery workflow for this class of inhibitors likely involved a high-throughput screening campaign to identify initial hits, followed by medicinal chemistry efforts to optimize potency and other pharmacological properties.

Synthesis of this compound

The synthesis of this compound, a quinazolinedione derivative, is described in the patent US 20040053948 A1. While a specific, step-by-step synthesis for the compound explicitly named "this compound" is not detailed in publicly available literature, the patent outlines the general synthetic route for this class of compounds. The synthesis involves the construction of the quinazolinedione core followed by the attachment of the side chain containing the thiazole and oxadiazole moieties. The key steps generally involve condensation and cyclization reactions.

A representative synthetic scheme for a related 3-substituted quinazolin-4(3H)-one is provided below to illustrate the general chemical principles.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting the ATPase activity of the Kif15 motor domain. This inhibition prevents Kif15 from translocating along microtubules, thereby disrupting its function in mitotic spindle dynamics. The consequence of Kif15 inhibition is a failure to properly establish or maintain spindle bipolarity, leading to mitotic arrest and, ultimately, cell death.

The Kif15 signaling pathway is intricately linked with that of Eg5. In normal mitosis, both motors contribute to the outward forces that separate the spindle poles. When Eg5 is inhibited, cells can become reliant on Kif15 for survival. Therefore, dual inhibition of Eg5 and Kif15 is a promising strategy to overcome drug resistance. Key interacting partners of Kif15 include TPX2 (Targeting Protein for Xklp2) and KBP (Kinesin Binding Protein), which are involved in regulating its localization and activity.

References

- 1. apexbt.com [apexbt.com]

- 2. glpbio.com [glpbio.com]

- 3. Regulation and Pharmacology of the Mitotic Kinesin Kif15 [ir.vanderbilt.edu]

- 4. molbiolcell.org [molbiolcell.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kif15-IN-1 | Kif15 inhibitor | TargetMol [targetmol.com]

- 8. allgenbio.com [allgenbio.com]

- 9. 672926-32-8|Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 672926-33-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Kif15 Inhibition: A Focus on the Kinesin Inhibitor Kif15-IN-2

Disclaimer: As of November 2025, publicly available scientific literature and databases lack specific quantitative data and detailed experimental protocols for the compound Kif15-IN-2. This guide will provide a comprehensive overview of the inhibition of the Kif15 kinesin by using the well-characterized inhibitors Kif15-IN-1 and GW108X as representative examples. The methodologies and data presented are based on published research for these analogous compounds and are intended to serve as a technical reference for researchers, scientists, and drug development professionals in the field of kinesin inhibition.

Introduction to Kif15: A Key Player in Mitosis

Kinesin family member 15 (Kif15), also known as Kinesin-12 or HKLP2, is a plus-end-directed microtubule motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. While the kinesin Eg5 is the primary motor responsible for pushing spindle poles apart, Kif15 has a partially redundant function and becomes essential for spindle bipolarity when Eg5 is inhibited. This functional overlap makes Kif15 a compelling target for anticancer therapies, particularly in the context of resistance to Eg5 inhibitors. Kif15's activity is critical for proper chromosome segregation, and its inhibition can lead to mitotic arrest and subsequent cell death in cancer cells.

Quantitative Data on Kif15 Inhibitors

The inhibitory potential of compounds targeting Kif15 is typically quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of an inhibitor. Below is a summary of the reported IC50 values for the representative Kif15 inhibitors, Kif15-IN-1 and GW108X.

| Inhibitor | Assay Type | IC50 Value (µM) | Reference |

| Kif15-IN-1 | Microtubule Gliding Assay | 1.72 | [1] |

| GW108X | ATPase Assay | 0.82 | [1][2][3] |

| GW108X | Microtubule Gliding Assay | 0.734 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Kif15 inhibitor activity. The following are generalized protocols for the key experiments used to characterize Kif15 inhibitors, based on published literature.

Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Kif15 motor domain in the presence of microtubules. Inhibition of this activity is a primary indicator of a compound's direct effect on the motor's enzymatic function.

Principle: The release of inorganic phosphate (Pi) or the consumption of ATP is measured over time. A common method is the NADH-coupled enzymatic assay, where the oxidation of NADH is linked to ATP hydrolysis and can be monitored spectrophotometrically.

Methodology:

-

Reagents and Buffers:

-

Purified, truncated Kif15 motor domain construct (e.g., Kif15-N420).

-

Taxol-stabilized microtubules.

-

Assay Buffer (e.g., 25 mM Pipes pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase) and NADH.

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, ATP regeneration system, NADH, and a defined concentration of microtubules.

-

The Kif15 enzyme is added to the mixture.

-

The test inhibitor is added at various concentrations. A vehicle control (DMSO) is run in parallel.

-

The reaction is initiated by the addition of ATP.

-

The decrease in NADH absorbance at 340 nm is monitored in real-time using a spectrophotometer.

-

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6]

-

Microtubule Gliding Assay

This in vitro motility assay directly visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. It provides a functional readout of motor activity and its inhibition.

Principle: Kinesin motors are immobilized on a glass surface. Fluorescently labeled microtubules are introduced, and in the presence of ATP, they are translocated along the surface by the motors. The velocity of microtubule gliding is measured.

Methodology:

-

Reagents and Buffers:

-

Purified Kif15 motor protein (e.g., Kif15-N700).

-

Rhodamine-labeled, taxol-stabilized microtubules.

-

Flow-cell chambers constructed from glass slides and coverslips.

-

Casein solution for blocking non-specific binding.

-

Motility Buffer (e.g., BRB80, casein, DTT, ATP).

-

Test inhibitor dissolved in a suitable solvent.

-

-

Procedure:

-

The flow-cell is sequentially incubated with an antibody against the motor's tag (if applicable), a blocking agent like casein, and finally the Kif15 motor protein to coat the surface.

-

Unbound protein is washed out.

-

Fluorescently labeled microtubules in motility buffer containing the test inhibitor at various concentrations are introduced into the chamber.

-

The movement of microtubules is observed and recorded using fluorescence microscopy.

-

The velocity of individual microtubules is determined using tracking software (e.g., ImageJ).

-

IC50 values are calculated by plotting the gliding velocity as a function of inhibitor concentration.[7][8][9]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of Kif15 inhibition.

Caption: The Kif15-Eg5 Mitotic Pathway.

Caption: Experimental Workflow for Kif15 Inhibitor Evaluation.

Caption: Mechanisms of Action for Representative Kif15 Inhibitors.

Conclusion

The kinesin Kif15 represents a promising target for the development of novel anticancer therapeutics, particularly for overcoming resistance to Eg5 inhibitors. While specific data for this compound remains proprietary, the detailed characterization of analogous inhibitors like Kif15-IN-1 and GW108X provides a robust framework for future research in this area. The experimental protocols and conceptual diagrams presented in this guide offer a technical foundation for scientists and researchers aiming to discover and develop the next generation of Kif15-targeted therapies. The synergistic effect observed when combining Kif15 and Eg5 inhibitors underscores the potential of a dual-inhibition strategy in cancer treatment.[10]

References

- 1. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GW406108X | Kif15 inhibitor | Probechem Biochemicals [probechem.com]

- 3. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]

- 4. Key residues on microtubule responsible for activation of kinesin ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Polarity-Marked Microtubules Using a Plus-End Capping DARPin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. pnas.org [pnas.org]

Biological Activity of Kif15 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesin family member 15 (Kif15) is a crucial motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its role becomes particularly critical for the survival of cancer cells when the primary mitotic kinesin, Eg5, is inhibited. This functional redundancy makes Kif15 an attractive target for anticancer drug development, especially in the context of overcoming resistance to Eg5 inhibitors. This technical guide provides an in-depth overview of the biological activity of Kif15 inhibitors, with a focus on their mechanism of action, quantitative potency, and the experimental protocols used for their evaluation. While specific data for Kif15-IN-2 is not publicly available, this document leverages data from well-characterized Kif15 inhibitors, such as Kif15-IN-1 and GW108X, to provide a comprehensive framework for understanding the biological impact of inhibiting this important mitotic kinesin.

Introduction to Kif15 Biology

Kif15, also known as Kinesin-12, is a plus-end-directed microtubule motor protein that plays a key role in mitosis.[1] It functions to slide and cross-link microtubules, contributing to the establishment and maintenance of the bipolar spindle.[2][3] Under normal conditions, the function of Kif15 is often redundant with that of Eg5 (Kinesin-5). However, in the presence of Eg5 inhibitors, Kif15 becomes essential for spindle bipolarity and cell division, highlighting its potential as a therapeutic target in oncology.[2][3] Kif15 is also implicated in neuronal development.

Mechanism of Action of Kif15 Inhibitors

The primary mechanism of action for Kif15 inhibitors is the disruption of its motor function. By binding to the Kif15 motor domain, these small molecules interfere with its ATPase activity and its ability to move along microtubules. This inhibition leads to defects in spindle formation, particularly in cells reliant on Kif15 for this process, ultimately resulting in mitotic arrest and cell death. Some inhibitors may also work by disrupting the protein-protein interaction between Kif15 and its binding partner TPX2.[4]

Quantitative Assessment of Kif15 Inhibitor Potency

The potency of Kif15 inhibitors is typically determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of these compounds.

Table 1: In Vitro Potency of Selected Kif15 Inhibitors

| Compound | Assay Type | Kif15 Construct | IC50 (µM) | Reference |

| Kif15-IN-1 | Microtubule-Gliding Assay | Kif15-N700 | 1.72 | [2] |

| GW108X | ATPase Assay | Kif15-N420 | 0.82 | [2] |

| GW305074X | ATPase Assay | Kif15-N420 | 2.5 | [2] |

| Kif15-IN-1 | HeLa Cell Viability Assay | Endogenous Kif15 | ~20 (synergistic with Eg5i) | [5] |

Note: Data for this compound is not publicly available. The table presents data for other known Kif15 inhibitors to illustrate the range of potencies observed.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Kif15 inhibitor activity. Below are summaries of common experimental protocols.

Microtubule-Gliding Assay

This assay directly measures the ability of a Kif15 inhibitor to block the motor's movement.

-

Protein Expression and Purification: A truncated, constitutively active form of Kif15, such as Kif15-N700, is expressed (e.g., in E. coli) and purified.

-

Flow-Cell Preparation: A flow-cell is constructed using a glass slide and coverslip. The surface is coated with an antibody against a tag on the Kif15 protein (e.g., anti-His).

-

Motor Protein Immobilization: The purified Kif15 motor protein is introduced into the flow-cell and allowed to bind to the antibody-coated surface.

-

Microtubule Visualization: Fluorescently labeled microtubules are introduced into the flow-cell along with ATP to initiate motor activity.

-

Inhibitor Treatment: The inhibitor of interest (e.g., Kif15-IN-1) is added at various concentrations.

-

Data Acquisition and Analysis: The movement of microtubules is observed using fluorescence microscopy and recorded. The velocity of microtubule gliding is measured, and the IC50 value is determined by plotting velocity against inhibitor concentration.[2]

ATPase Assay

This biochemical assay measures the ATP hydrolysis activity of Kif15, which is essential for its motor function.

-

Reaction Mixture Preparation: A reaction buffer containing purified Kif15 motor domain (e.g., Kif15-N420), microtubules (to stimulate activity), and ATP is prepared.

-

Inhibitor Addition: The Kif15 inhibitor is added to the reaction mixture at a range of concentrations.

-

ATPase Activity Measurement: The rate of ATP hydrolysis is measured by detecting the release of inorganic phosphate (Pi) or ADP. This can be done using various methods, such as a malachite green-based colorimetric assay.

-

Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to calculate the IC50 value.[2]

Cellular Viability and Spindle Assembly Assays

These assays assess the effect of Kif15 inhibitors on cancer cells.

-

Cell Culture: Cancer cell lines, such as HeLa or RPE-1 cells resistant to Eg5 inhibitors (K5I-resistant), are cultured under standard conditions.[2]

-

Compound Treatment: Cells are treated with the Kif15 inhibitor at various concentrations for a defined period (e.g., 72 hours).[5]

-

Cell Viability Assessment: Cell viability is measured using assays such as MTT or by quantifying fluorescent protein expression (e.g., mCherry).[5][6]

-

Spindle Phenotype Analysis: For spindle assembly assays, cells are fixed and stained for microtubules (α-tubulin) and DNA (DAPI). The percentage of cells with monopolar or bipolar spindles is quantified by immunofluorescence microscopy.[2]

-

Data Analysis: Cell viability data is used to determine the GI50 (concentration for 50% growth inhibition). Spindle phenotype data reveals the inhibitor's effect on mitosis.

Signaling Pathways and Logical Relationships

Kif15's function is intricately linked to the cell cycle machinery and can be influenced by upstream signaling pathways. The inhibition of Kif15 has downstream consequences on mitotic progression.

Caption: Kif15 signaling in mitosis and the impact of its inhibition.

Caption: A typical workflow for the evaluation of a Kif15 inhibitor.

Conclusion and Future Directions

Kif15 is a validated target for the development of novel anticancer therapeutics, particularly for overcoming resistance to Eg5 inhibitors. While specific biological data for this compound remains to be published, the methodologies and findings from studies on other Kif15 inhibitors like Kif15-IN-1 provide a robust framework for its future evaluation. Further research should focus on elucidating the detailed mechanism of action of new Kif15 inhibitors, their selectivity profiles, and their efficacy in preclinical cancer models, both as single agents and in combination with other antimitotic drugs. The development of potent and specific Kif15 inhibitors holds promise for expanding the arsenal of targeted cancer therapies.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. spandidos-publications.com [spandidos-publications.com]

Kif15-IN-2: A Technical Guide on its Role in Microtubule Dynamics and Potential as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif15 (Kinesin Family Member 15), also known as Kinesin-12 or HKLP2, is a plus-end directed microtubule motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. Its function is particularly critical in the context of cancer therapy, as it can compensate for the inhibition of another key mitotic kinesin, Eg5 (KIF11), a primary target for anti-cancer drug development. This functional redundancy makes Kif15 a compelling target for combination therapies aimed at overcoming resistance to Eg5 inhibitors. Kif15-IN-2 is a small molecule inhibitor of Kif15, holding potential for research and therapeutic applications in cellular proliferative diseases. This technical guide provides an in-depth overview of this compound, its effects on microtubule dynamics, and the experimental methodologies used to characterize its activity.

While specific peer-reviewed data on this compound is limited, this guide will leverage available information and draw parallels from studies on the well-characterized Kif15 inhibitor, Kif15-IN-1, and other Kif15 inhibitors to provide a comprehensive understanding of its potential mechanism of action and effects.

Kif15 and its Role in Microtubule Dynamics

Kif15 is a motor protein that moves along microtubules, hydrolyzing ATP to generate force. Its primary functions in mitosis include:

-

Bipolar Spindle Maintenance: Kif15 is essential for maintaining the bipolarity of the mitotic spindle, particularly when the function of Eg5 is compromised.[1] It does this by cross-linking and sliding antiparallel microtubules, generating an outward force that pushes the spindle poles apart.

-

Centrosome Separation: In conjunction with Eg5, Kif15 contributes to the proper separation of centrosomes during the early stages of mitosis.[1]

-

Regulation of Microtubule Dynamics: Kif15 has been shown to accumulate at the plus-ends of microtubules, where it can suppress catastrophe events (the switching from a growing to a shrinking state), thereby promoting microtubule polymerization.[2]

This compound: An Inhibitor of Kif15

This compound is a small molecule inhibitor targeting the motor domain of Kif15.[3] By inhibiting Kif15's ATPase activity, this compound is expected to disrupt its motor function, leading to defects in mitotic spindle formation and maintenance. This disruption ultimately results in mitotic arrest and subsequent cell death in rapidly dividing cells, such as cancer cells.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 672926-33-9 |

| Molecular Formula | C₂₃H₂₃N₅O₄S |

| Molecular Weight | 481.53 g/mol |

| Appearance | A solid powder |

| Solubility | Soluble in DMSO |

Source: MedChemExpress[4]

Quantitative Data on Kif15 Inhibition

Table 1: In Vitro Inhibition of Kif15 Activity

| Inhibitor | Assay Type | Target | IC₅₀ | Reference |

| Kif15-IN-1 | Microtubule Gliding | Kif15 | 1.72 µM | [5] |

| GW108X | ATPase Assay | Kif15-N420 | 0.82 µM | [5] |

| GW108X | Microtubule Gliding | Kif15-N700 | 734 nM | [5] |

Table 2: Cellular Effects of Kif15 Inhibition

| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Reference |

| Kif15-IN-1 | MDA-MB231 | MTT Assay | GI₅₀ = 85.94 µM | 24 h | [1] |

| Kif15-IN-1 | MDA-MB231 | MTT Assay | GI₅₀ = 57.95 µM | 48 h | [1] |

| Kif15-IN-1 & Ispinesib | HeLa | Cell Viability | Synergistic reduction in cell number | 20 µM Kif15-IN-1, 1 nM Ispinesib | [6] |

| Kif15-IN-1 & Filanesib | HeLa | Cell Viability | Synergistic reduction in cell number | 20 µM Kif15-IN-1, 1 nM Filanesib | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Kif15 inhibitors. The following are generalized protocols for key experiments, which can be adapted for the study of this compound.

Kinesin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Kif15 motor domain in the presence of microtubules and varying concentrations of the inhibitor.

Principle: The ATPase activity of Kif15 is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified Kif15 motor domain protein

-

Taxol-stabilized microtubules

-

Assay Buffer (e.g., 80 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA)

-

ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)

-

NADH

-

This compound dissolved in DMSO

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP regeneration system, NADH, and microtubules in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the purified Kif15 motor domain.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of this compound.

Microtubule Gliding Assay

This assay directly visualizes the effect of an inhibitor on the motor activity of Kif15.

Principle: Kif15 motors are adsorbed to a glass surface and propel fluorescently labeled microtubules. The velocity of microtubule gliding is measured in the presence and absence of the inhibitor.

Materials:

-

Purified Kif15 protein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Motility Buffer (e.g., BRB80 buffer, casein, ATP, DTT, and an anti-fade solution)

-

This compound dissolved in DMSO

-

Microscope slides and coverslips coated with an anti-casein antibody

-

Fluorescence microscope with a CCD camera

Procedure:

-

Construct a flow cell using a microscope slide and coverslip.

-

Coat the inside of the flow cell with anti-casein antibody, followed by casein to block non-specific binding.

-

Introduce the Kif15 motor protein solution into the flow cell and incubate to allow adsorption to the surface.

-

Wash out unbound motors with motility buffer.

-

Introduce the fluorescently labeled microtubules along with the motility buffer containing either this compound at various concentrations or DMSO.

-

Record time-lapse movies of microtubule gliding using a fluorescence microscope.

-

Analyze the movies to determine the average gliding velocity of the microtubules.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB231)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Add the solubilization solution to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence Staining of Mitotic Spindles

This technique allows for the visualization of the mitotic spindle and assessment of any abnormalities caused by this compound.

Principle: Cells are fixed and permeabilized, then incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.

Materials:

-

Cancer cell line cultured on coverslips

-

This compound

-

Fixation solution (e.g., cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 1% BSA)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for a desired time.

-

Fix the cells with cold methanol for 10 minutes.[9]

-

Permeabilize the cells with permeabilization buffer.[9]

-

Block non-specific antibody binding with blocking solution.[9]

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The inhibition of Kif15 by this compound is expected to impact several cellular processes and signaling pathways, primarily those related to mitosis and cell cycle control.

Kif15-Eg5 Functional Redundancy in Mitosis

Kif15 and Eg5 have partially redundant roles in establishing and maintaining the bipolar mitotic spindle. Inhibition of Eg5 alone can be compensated for by Kif15 activity in some cancer cells, leading to drug resistance. Therefore, dual inhibition of both Kif15 and Eg5 is a promising strategy to overcome this resistance.

Caption: Kif15 and Eg5 interplay in mitosis and the effect of their inhibitors.

Experimental Workflow for this compound Characterization

A logical workflow for the preclinical evaluation of this compound would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a valuable research tool for studying the role of Kif15 in microtubule dynamics and mitotic progression. While specific data on this compound is currently limited, the established methodologies and the wealth of information on other Kif15 inhibitors provide a solid framework for its investigation. The potential for Kif15 inhibitors to overcome resistance to Eg5-targeted therapies underscores the importance of continued research in this area. Further studies are warranted to fully elucidate the quantitative effects and detailed mechanism of action of this compound, which will be critical for its potential development as a therapeutic agent in oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. MTT Assay [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Kif15-IN-2

For research use only. Not for use in diagnostic procedures.

Introduction

Kinesin family member 15 (KIF15), also known as Kinesin-12 or HKLP2, is a plus-end directed motor protein essential for the proper formation and maintenance of the bipolar mitotic spindle during cell division.[1] KIF15 functions in concert with other mitotic motors, such as Kinesin-5 (Eg5), to drive centrosome separation and establish spindle bipolarity.[1] Notably, KIF15 can compensate for the loss of Eg5 function, a mechanism that has been implicated in the development of resistance to Eg5-targeting anticancer drugs.[1] This functional redundancy makes KIF15 an attractive target for the development of novel antimitotic agents, particularly for use in combination therapies.

Recent studies have highlighted the role of KIF15 in various cancers, where its overexpression is often correlated with poor prognosis.[2][3] KIF15 has been shown to promote cancer cell proliferation, at least in part, through the activation of the MEK-ERK signaling pathway.[2][3][4][5][6]

Kif15-IN-2 is a small molecule inhibitor of KIF15. While detailed characterization of this compound is limited in peer-reviewed literature, these application notes provide generalized protocols for its in vitro evaluation based on established assays for other well-characterized KIF15 inhibitors, such as Kif15-IN-1 and GW108X. These protocols are intended to serve as a starting point for researchers to investigate the biochemical and cellular effects of this compound.

Data Presentation: In Vitro Inhibitory Activity of Reference KIF15 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for reference KIF15 inhibitors. This data can be used as a benchmark when evaluating the potency of this compound.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| Kif15-IN-1 | Microtubule Gliding | KIF15 | 1.72 | [1] |

| Microtubule Gliding | KIF15 | 0.203 | [7] | |

| Cell Viability (HeLa) | KIF15 | 0.2 | [8] | |

| GW108X | ATPase Activity | KIF15 | 0.82 | [1][9][10] |

| Microtubule Gliding | KIF15 | 0.734 | [1] |

Signaling Pathway

KIF15 has been demonstrated to play a role in activating the MEK-ERK signaling pathway, which is crucial for cell proliferation.[2][3][4][5][6] Inhibition of KIF15 would be expected to lead to the downregulation of this pathway.

References

- 1. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KIF15 promotes bladder cancer proliferation via the MEK–ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. KIF15 promotes pancreatic cancer proliferation via the MEK-ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KIF15 promotes bladder cancer proliferation via the MEK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kif15-IN-1 | Kif15 inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Kif15-IN-2 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 15 (KIF15) is a plus-end-directed motor protein that plays a critical role in the formation of the bipolar spindle during mitosis.[1][2] Its ability to compensate for the inhibition of another key mitotic kinesin, Eg5 (also known as KIF11), has made it a target of interest in oncology, particularly in the context of overcoming resistance to Eg5 inhibitors.[1][2] Kif15-IN-2 is a small molecule inhibitor of KIF15 with potential as an anticancer agent. These application notes provide a summary of the available data on the use of KIF15 inhibitors in cancer cell lines and detailed protocols for evaluating their efficacy.

Note: Publicly available data specifically for this compound is limited. The following data and protocols are largely based on its close analog, Kif15-IN-1, and established methodologies. Researchers should use this information as a starting point and optimize conditions for their specific cell lines and experimental setups.

Mechanism of Action

KIF15, in conjunction with Eg5, is essential for establishing and maintaining the bipolar mitotic spindle, a prerequisite for proper chromosome segregation and cell division.[3] Inhibition of KIF15 disrupts this process, leading to mitotic arrest and subsequent cell death. In some cancer cells, particularly those resistant to Eg5 inhibitors, KIF15's role becomes more prominent, making it a viable therapeutic target.[2][4] The inhibition of KIF15 has been shown to suppress proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[5][6]

The signaling pathways associated with KIF15 activity in cancer are multifaceted and can include the MEK-ERK pathway, which is involved in cell proliferation, and the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[2][7]

Data Presentation

The following tables summarize the effective concentrations of the KIF15 inhibitor Kif15-IN-1 in various cancer cell lines. This data can serve as a reference for determining the starting concentrations for experiments with this compound.

Table 1: Effective Concentrations of Kif15-IN-1 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Effective Concentration | Reference |

| HeLa | Cervical Cancer | Cell Viability | Synergistic effects observed at 20 µM with Eg5 inhibitors | [2] |

| Gastric Cancer Cells | Gastric Cancer | Antitumor Proliferation | Synergistic effects with ispinesib (Eg5 inhibitor) | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (MTT) | GI50: 58 µM | [5] |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | Cell Viability (MTT) | GI50: Not specified, but cytotoxic effects observed | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

This compound

-

Cancer cell lines of interest

-

6-well plates

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Visualization of Pathways and Workflows

Caption: KIF15 Signaling and Inhibition Pathway.

Caption: General Experimental Workflow.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Integrative Pan-Cancer Analysis of KIF15 Reveals Its Diagnosis and Prognosis Value in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted role of KIF15 in cancer progression and therapy | springermedizin.de [springermedizin.de]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Knockdown of KIF15 promotes cell apoptosis by activating crosstalk of multiple pathways in ovarian cancer: bioinformatic and experimental analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application of Kif15-IN-2 in Prostate Cancer Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and experimental protocols for Kif15-IN-2, a small molecule inhibitor of the kinesin family member 15 (KIF15), in the context of prostate cancer research. While specific published data on this compound in prostate cancer is limited, this guide is based on the established role of KIF15 in prostate cancer progression and resistance to therapy.

KIF15 has emerged as a critical player in prostate cancer, particularly in the development of resistance to androgen receptor (AR) targeted therapies like enzalutamide.[1][2] Its multifaceted role extends from its canonical function in mitotic spindle formation to the regulation of key oncogenic signaling pathways.[3][4] Aberrant expression of KIF15 is linked to the proliferation, migration, and invasive capabilities of cancer cells, making it a promising therapeutic target.[3][4] this compound is a research chemical available as a KIF15 inhibitor with potential applications in prostate cancer studies.[1][5][6][7][8]

Rationale for Targeting KIF15 in Prostate Cancer

Recent studies have elucidated several mechanisms by which KIF15 promotes prostate cancer progression, providing a strong rationale for the use of inhibitors like this compound:

-

Stabilization of Androgen Receptor (AR) and its Splice Variants: KIF15 directly binds to the N-terminus of the androgen receptor (AR) and its constitutively active splice variant, AR-V7. This interaction prevents their degradation by recruiting the deubiquitinating enzyme USP14.[1][9] This stabilization of AR/AR-V7 is a key mechanism of resistance to enzalutamide.[1]

-

Activation of Oncogenic Signaling Pathways: KIF15 has been shown to promote prostate cancer progression by activating the EGFR signaling pathway.[10] Additionally, knockdown of KIF15 in prostate cancer cells has been demonstrated to induce apoptosis through the PI3K/Akt signaling pathway.[11][12]

-

Reciprocal Activation with AR: A positive feedback loop exists where transcriptionally active AR can stimulate the expression of KIF15, further driving the mechanisms of therapy resistance.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on KIF15 inhibition or knockdown in cancer cells. This data, primarily from studies using Kif15-IN-1 or siRNA, can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentrations of KIF15 Inhibitors in Cancer Cells

| Inhibitor | Cancer Type | Assay | IC50 | Reference |

| Kif15-IN-1 | Not Specified | MT-gliding assay | 1.72 µM | [13] |

| GW108X | Not Specified | ATPase assay | 0.82 µM | [13] |

Table 2: Effects of KIF15 Inhibition/Knockdown on Cancer Cell Viability

| Cell Line | Cancer Type | Method | Effect | Reference |

| OVCAR-3 | Ovarian Cancer | KIF18A-IN-15 | IC50: 0.01-0.1 µM | [6] |

| HeLa (K5I-resistant) | Cervical Cancer | Kif15-IN-1 + K5I | Synergistic decrease in cell viability | [13] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving KIF15 in prostate cancer and a general workflow for evaluating this compound.

Caption: KIF15 Signaling Pathways in Prostate Cancer.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Crosstalk between KIF15 and AR in castrate-resistant prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted role of KIF15 in cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound | Kif15 inhibitor | Anticancer | TargetMol [targetmol.com]

- 6. Kinesin — TargetMol Chemicals [targetmol.com]

- 7. Kif15 的抑制剂 2|T11759|TargetMol - ChemicalBook [m.chemicalbook.com]

- 8. targetmol.cn [targetmol.cn]

- 9. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 10. KIF15 Promotes Progression of Castration Resistant Prostate Cancer by Activating EGFR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Knockdown of KIF15 suppresses proliferation of prostate cancer cells and induces apoptosis through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Knockdown of KIF15 suppresses proliferation of prostate cancer cells and induces apoptosis through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Kif15-IN-2 in Combination with Eg5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Kif15-IN-2, a potent inhibitor of the mitotic kinesin Kif15, particularly in combination with inhibitors of Eg5 (also known as KIF11). The dual inhibition of these key mitotic motors presents a promising strategy to overcome resistance to Eg5 inhibitors and induce synergistic anti-cancer effects.

Introduction

Eg5 is a crucial motor protein for the establishment of the bipolar mitotic spindle, making it an attractive target for anti-cancer therapies. However, the clinical efficacy of Eg5 inhibitors has been limited, in part due to a compensatory mechanism involving Kif15.[1][2] Kif15 can take over the function of Eg5 in spindle assembly, allowing cancer cells to evade mitotic arrest and continue proliferating.[1][2] The combination of a Kif15 inhibitor, such as this compound, with an Eg5 inhibitor is a rational approach to abrogate this resistance mechanism and achieve a more potent anti-proliferative effect.[3][4]

While specific quantitative data for this compound is not extensively available in the public domain, the following data for the structurally related compound, Kif15-IN-1, serves as a strong proxy and is presented here to guide experimental design.

Data Presentation

Table 1: In Vitro Potency of Kif15 and Eg5 Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| Kif15-IN-1 | Kif15 | Microtubule Gliding Assay | 1.72 µM | [5] |

| Ispinesib | Eg5 | Microtubule Gliding Assay | 1 nM | [3] |

| Filanesib | Eg5 | Microtubule Gliding Assay | 1 nM | [3] |

Table 2: Synergistic Inhibition of HeLa Cell Proliferation by Kif15-IN-1 and Eg5 Inhibitors

This table summarizes the synergistic effect on HeLa cell viability after 72 hours of treatment, as determined by the Bliss independence model. A Bliss score greater than 0 indicates synergy.

| Kif15-IN-1 Concentration | Eg5 Inhibitor | Eg5 Inhibitor Concentration | Observed Inhibition (%) | Bliss Synergy Score | Reference |

| 20 µM | Ispinesib | 1 nM | ~75% | > 20 | [3] |

| 20 µM | Filanesib | 1 nM | ~80% | > 25 | [3] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and an Eg5 inhibitor, alone and in combination, on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound and Eg5 inhibitor stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the Eg5 inhibitor in complete medium.

-

For single-agent dose-response curves, add 100 µL of the diluted compounds to the respective wells.

-

For combination studies, create a dose matrix. Add 50 µL of the this compound dilution followed by 50 µL of the Eg5 inhibitor dilution to the appropriate wells.

-

Include vehicle control wells (containing DMSO at the same final concentration as the drug-treated wells).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Synergy Analysis (Bliss Independence Model)

This method is used to determine if the combined effect of two drugs is greater than the sum of their individual effects.

Principle: The Bliss independence model assumes that the two drugs act independently. The expected fractional inhibition of the combination (E_exp) is calculated from the fractional inhibition of each drug alone (E_A and E_B) using the formula:

E_exp = E_A + E_B - (E_A * E_B)

The synergy score is the difference between the observed inhibition (E_obs) and the expected inhibition (E_exp):

Bliss Synergy Score = E_obs - E_exp

A positive score indicates synergy, a negative score indicates antagonism, and a score of zero indicates an additive effect.

Procedure:

-

Obtain dose-response data for each drug individually and in combination from the cell viability assay.

-

For each combination of doses, calculate the expected fractional inhibition using the Bliss independence formula.

-

Calculate the Bliss synergy score by subtracting the expected inhibition from the observed inhibition.

-

Visualize the synergy scores across the dose matrix, for example, using a heat map.

Microtubule Gliding Assay

This assay measures the ability of motor proteins to move microtubules along a surface, and the inhibitory effect of compounds on this motility.

Materials:

-

Purified Kif15 and Eg5 motor proteins

-

Taxol-stabilized, fluorescently labeled microtubules

-

Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

-

ATP

-

Casein solution (for blocking)

-

Microscope slides and coverslips

-

Total internal reflection fluorescence (TIRF) microscope

Procedure:

-

Flow Chamber Preparation: Construct a flow chamber using a microscope slide and coverslip.

-

Motor Protein Adsorption: Introduce a solution of the motor protein (Kif15 or Eg5) into the flow chamber and incubate to allow the motors to adsorb to the glass surface.

-

Blocking: Wash out unbound motor protein and block the surface with a casein solution to prevent non-specific binding of microtubules.

-

Microtubule Introduction: Introduce the fluorescently labeled microtubules into the chamber.

-

Initiation of Motility: Add motility buffer containing ATP and the inhibitor (this compound or Eg5 inhibitor) at various concentrations.

-

Imaging: Observe and record the movement of microtubules using a TIRF microscope.

-

Data Analysis: Measure the velocity of microtubule gliding. Plot velocity as a function of inhibitor concentration to determine the IC50.

ADP-Glo™ Kinase Assay

This assay measures the ATPase activity of kinesin motors and the effect of inhibitors.

Materials:

-

Purified Kif15 motor protein

-

Microtubules

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing Kif15, microtubules, ATP, and varying concentrations of this compound in the appropriate reaction buffer. Include no-enzyme and no-inhibitor controls.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-